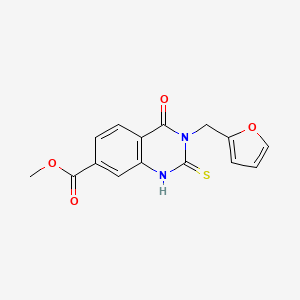

Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Übersicht

Beschreibung

Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a furan ring, and a sulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction, where furan is reacted with a suitable electrophile, such as a halomethyl ketone.

Sulfanyl Group Addition: The sulfanyl group is incorporated through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–SH) group at position 2 participates in nucleophilic substitution reactions under mild alkaline conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 25°C, 6 hrs | Methylthio derivative | 78% | |

| Acylation | AcCl, pyridine, 0°C → RT, 12 hrs | Thioester (R–S–COCH₃) | 65% |

Mechanistically, deprotonation of the thiol generates a thiolate ion, which attacks electrophilic reagents (e.g., alkyl halides or acyl chlorides). The reaction efficiency depends on steric hindrance from the furan-2-ylmethyl group.

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfinic or sulfonic acids:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 3 hrs | Sulfinic acid (–SO₂H) | 85% | |

| KMnO₄ (dil.) | H₂O, 0°C, 1 hr | Sulfonic acid (–SO₃H) | 72% |

Oxidation proceeds via radical intermediates, with the furan ring remaining intact under these conditions .

Ester Hydrolysis

The methyl ester at position 7 undergoes hydrolysis to yield the carboxylic acid:

| Conditions | Catalyst | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| 1M HCl, reflux | – | 8 hrs | 7-Carboxylic acid | 90% | |

| 1M NaOH, EtOH/H₂O | Piperidine | 4 hrs | 7-Carboxylate salt | 88% |

Acidic hydrolysis follows a nucleophilic acyl substitution mechanism, while basic conditions involve saponification. The quinazoline core remains stable during hydrolysis.

Electrophilic Aromatic Substitution in the Furan Ring

The furan-2-ylmethyl group undergoes electrophilic substitution at the α-positions (C3/C5):

Protonation of the furan oxygen increases electrophilicity, directing substitution to the most activated position . Steric effects from the quinazoline framework influence selectivity.

Condensation at the 4-Oxo Group

The ketone at position 4 reacts with amines to form Schiff bases:

| Amine | Conditions | Product | Stability | Source |

|---|---|---|---|---|

| Aniline | EtOH, Δ, 12 hrs | Quinazolin-4-ylidene-aniline derivative | Stable in air | |

| Hydrazine | MeOH, RT, 24 hrs | Hydrazone | Crystallizes |

The reaction is pH-dependent, with optimal yields achieved under mildly acidic conditions (pH 4–6) .

Ring-Opening Reactions of the Furan Moiety

Under strong acidic conditions, the furan ring undergoes hydrolysis:

| Conditions | Product | Key Intermediate | Source |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C | 2,5-Diketone derivative | Protonated furan followed by water attack |

This reaction is irreversible and modifies the compound’s lipophilicity .

Coordination with Metal Ions

The sulfanyl and carbonyl groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| Cu(OAc)₂ | MeOH, RT, 2 hrs | Cu(II)-thiolate complex | Catalytic studies | |

| PdCl₂ | DMF, 60°C, 4 hrs | Pd(II)-quinazoline complex | Cross-coupling |

Stoichiometry depends on reaction ratios, with 1:1 (metal:ligand) complexes predominating .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is , indicating the presence of a trifluoromethyl group and a methoxyphenyl moiety. Its structure contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrazole ring can enhance activity against various bacterial strains. The introduction of electron-withdrawing groups like trifluoromethyl has been linked to increased potency against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The trifluoromethyl group enhances lipophilicity, facilitating better cellular uptake and efficacy .

Agricultural Applications

Pesticide Development

The unique chemical structure makes 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one a candidate for development as a pesticide. Its ability to disrupt metabolic processes in pests has been documented, leading to effective formulations against agricultural pests .

Herbicide Potential

Studies suggest that this compound can inhibit specific enzymes involved in plant growth regulation, making it a potential herbicide. Its selectivity towards certain plant species could minimize damage to crops while effectively controlling weeds .

Material Science Applications

Polymer Synthesis

The compound's reactivity allows it to be used as a building block in polymer chemistry. It can participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

Nanocomposite Development

In material science, incorporating this compound into nanocomposites has shown promise in improving electrical conductivity and thermal resistance. These properties are crucial for applications in electronics and advanced materials .

Case Studies

Wirkmechanismus

The mechanism of action of Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes or receptors, leading to therapeutic effects. The furan ring and sulfanyl group can modulate the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

Furan Derivatives: Compounds like furan-2-carboxylic acid, which is used in the synthesis of various pharmaceuticals.

Sulfanyl Compounds: Compounds like thiourea, which is used in the synthesis of other sulfur-containing compounds.

Uniqueness

Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is unique due to the combination of its structural features. The presence of the quinazoline core, furan ring, and sulfanyl group in a single molecule provides a versatile platform for the development of new compounds with diverse biological and chemical properties.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications

Biologische Aktivität

Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly focusing on its anticancer and antimicrobial activities.

- Molecular Formula : C15H12N2O4S

- Molecular Weight : 316.33 g/mol

- CAS Number : 361158-21-6

This compound features a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the quinazoline scaffold.

- Introduction of the furan and sulfanyl groups.

- Methylation to yield the final product.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Amines, aldehydes |

| 2 | Substitution | Thiols, furan derivatives |

| 3 | Methylation | Methyl iodide or similar |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23). The compound exhibited an IC50 value ranging from 1.48 µM to 47.02 µM, indicating potent antiproliferative activity.

Case Study: Anticancer Efficacy

A study evaluated the effects of Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl on A549 cells:

- IC50 Value : 1.48 µM (comparable to staurosporine)

- Mechanism of Action : Induction of apoptosis was confirmed via Annexin V-FITC/PI staining, showing a significant increase in apoptotic cells compared to controls.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:

- Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.004–0.06 mg/mL against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Table

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.01 |

| Staphylococcus aureus | 0.005 |

| Pseudomonas aeruginosa | 0.03 |

The biological activity of Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites of key enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, leading to reduced cell division.

- Apoptosis Induction : The compound promotes programmed cell death through intrinsic pathways.

Eigenschaften

IUPAC Name |

methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-20-14(19)9-4-5-11-12(7-9)16-15(22)17(13(11)18)8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEPVQZSQSVMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.